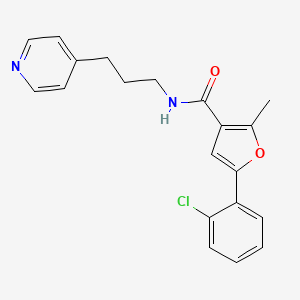
5-(2-chlorophenyl)-2-methyl-N-(3-pyridin-4-ylpropyl)-3-furamide
Overview
Description
5-(2-chlorophenyl)-2-methyl-N-(3-pyridin-4-ylpropyl)-3-furamide is a useful research compound. Its molecular formula is C20H19ClN2O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1135055 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Therapeutic Agents for Vascular Dysfunction
A promising scaffold consisting of substituted hydantoin linked to a 5-(halophenyl)furan-2-yl group via an amide bond was identified, showing potential for the development of low-molecular-weight therapeutic agents to treat vascular dysfunction, including ischemia/reperfusion injury. Among synthesized compounds, one exhibited potent inhibitory activity against Ca(2+)-induced mitochondrial swelling, indicating its potential application in preventing vascular-related injuries Shinpei Murasawa et al., 2012.
Enhanced DNA-Binding Affinity
A study on the structural similarity between an analogue of the antitrypanosomal drug berenil and furamidine, a dicationic minor groove binding drug, highlighted the enhanced DNA-binding affinity of furamidine to a specific DNA sequence. This increased binding affinity, resulting from direct hydrogen bond interactions and a more isohelical fit within the DNA's minor groove, underscores the potential of such compounds in developing more effective treatments against pathogens like Pneumocystis carinii C. Laughton et al., 1995.
Anti-Inflammatory and Antibacterial Activities
Novel pyrazoline and pyrazolyl methanone derivatives exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. Microwave irradiation methods provided higher yields and environmental benefits over conventional synthesis. These findings suggest that such compounds could serve as templates for anti-inflammatory drugs P. Ravula et al., 2016.
Antiprotozoal Activity
The synthesis of substituted 2,5-bis(4-guanylphenyl)furans and related analogues demonstrated significant antitrypanosomal activity, with several compounds showing curative effects at submilligram dosage levels in mice. These findings suggest the potential of these compounds in treating diseases caused by Trypanosoma rhodesiense B. Das & D. Boykin, 1977.
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(3-pyridin-4-ylpropyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-14-17(13-19(25-14)16-6-2-3-7-18(16)21)20(24)23-10-4-5-15-8-11-22-12-9-15/h2-3,6-9,11-13H,4-5,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBVYDOZANZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NCCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


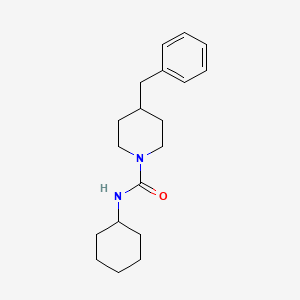
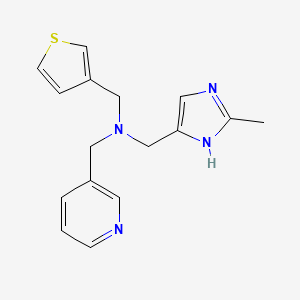
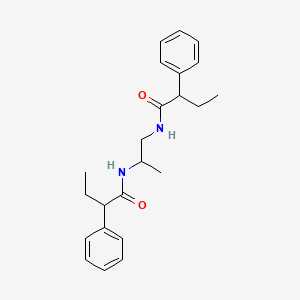
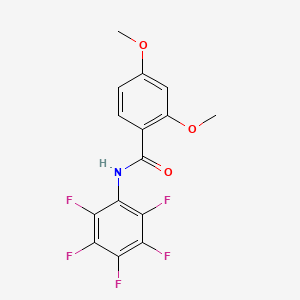
![{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}methanol](/img/structure/B4036452.png)

![1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4036470.png)
![4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride](/img/structure/B4036473.png)
![2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4036489.png)
![2-(3-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B4036494.png)
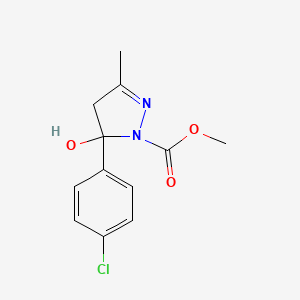
![3-(3-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B4036522.png)
![7-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B4036525.png)
![2-(4-bromophenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4036527.png)
